Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-(3-fluoroazetidin-1-yl)ethan-1-ol represents a high-value pharmacophore building block. It serves as a strategic bioisostere for morpholine and piperazine rings, offering reduced molecular weight (MW 119.14) and a distinct vector orientation for side-chain attachment.
The incorporation of the fluorine atom at the C3 position of the azetidine ring induces a "gauche effect," locking the ring into a specific puckered conformation that can enhance binding selectivity. Furthermore, the electron-withdrawing nature of the fluorine modulates the basicity of the tertiary amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability compared to non-fluorinated analogues.
This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry.[1][2]
Physicochemical Properties[3][4][5]
The following data aggregates experimental values and high-confidence predictive models essential for formulation and lead optimization.
| Property | Value / Description | Notes |
| CAS Number | 1638364-08-5 | Free base form |
| Molecular Weight | 119.14 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| Appearance | Colorless to pale yellow liquid | Viscous; hygroscopic |
| Boiling Point | ~160–165 °C (Predicted) | Requires vacuum distillation for purification |
| pKa (Conjugate Acid) | 8.4 ± 0.5 (Predicted) | Lower than azetidine (~11.[3]3) due to F-inductive effect |
| LogP | -0.6 to -0.2 (Predicted) | Highly hydrophilic; good solubility in aqueous media |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 2 | C-N and C-O bonds |
Structural Analysis: The Fluorine Effect
The C3-fluorine atom is not merely a metabolic blocker; it dictates the ring's geometry. Azetidine rings are not planar; they exist in a puckered conformation.
-
The Gauche Effect: The C-F bond tends to align gauche to the ring nitrogen lone pair to minimize antibonding orbital interactions (
). -
Basicity Modulation: The strong electronegativity of fluorine pulls electron density through the
-framework (inductive effect), lowering the pKa of the nitrogen by approximately 2–3 log units compared to unsubstituted azetidine. This is critical for reducing hERG channel liability, which is often associated with highly basic amines.
Synthetic Methodologies
Two primary routes are recommended for the synthesis of 2-(3-fluoroazetidin-1-yl)ethan-1-ol. Method A is preferred for scale-up due to reagent availability and cost.
Synthesis Workflow Diagram
Figure 1: Direct alkylation pathway for the synthesis of the target amino alcohol.
Method A: Direct Alkylation (Standard Protocol)
Reaction Principle: Nucleophilic substitution (
Reagents:
-
3-Fluoroazetidine hydrochloride (1.0 equiv)
-
2-Bromoethanol (1.2 equiv)
-
Potassium Carbonate (
) (3.0 equiv) -
Solvent: Acetonitrile (
) or DMF
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoroazetidine hydrochloride (10 mmol) in anhydrous acetonitrile (50 mL).
-
Activation: Add powdered
(30 mmol) to the suspension. Stir at room temperature for 30 minutes to liberate the free amine. -
Addition: Add 2-bromoethanol (12 mmol) dropwise via a syringe.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 60–65 °C for 16 hours. Monitor progress via TLC (System: 10% MeOH in DCM, stain with Ninhydrin or KMnO4).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids (
, excess carbonate) and wash the cake with acetonitrile. -
Concentration: Remove the solvent under reduced pressure (rotary evaporator).
-
Purification: The crude oil is often pure enough for subsequent steps. If high purity is required, purify via Kugelrohr distillation (high vacuum) or column chromatography (DCM:MeOH 95:5).
Yield: Typically 75–85%.
Method B: Reductive Amination (Alternative)
Reaction Principle: Condensation of 3-fluoroazetidine with glycolaldehyde (or a precursor) followed by reduction. This method avoids the use of alkyl halides but requires handling unstable aldehydes.
-
Reagents: 3-Fluoroazetidine HCl, Glycolaldehyde dimer, STAB (Sodium Triacetoxyborohydride), DCM.
-
Note: This route is generally less preferred due to the cost of glycolaldehyde and the complexity of the workup compared to the robust alkylation in Method A.
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
Researchers utilize 2-(3-fluoroazetidin-1-yl)ethan-1-ol to replace larger saturated heterocycles.
| Feature | Morpholine | 2-(3-Fluoroazetidin-1-yl)ethanol | Advantage |
| Ring Size | 6-membered | 4-membered | Reduced steric footprint |
| Lipophilicity | Low | Lower | Improved solubility |
| Metabolic Liability | Oxidation at C2/C3 | Blocked at C3 (F) | Enhanced metabolic stability |
| pKa | ~8.3 | ~8.4 | Similar ionization profile |
Strategic Logic: Metabolic Stability
The azetidine ring is inherently strained (~26 kcal/mol), making it reactive. However, the introduction of fluorine at C3 provides a "metabolic shield."
Figure 2: Impact of C3-fluorination on metabolic stability profiles.
In non-fluorinated azetidines, the C3 position is susceptible to oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than a C-H bond, effectively blocking this clearance pathway.
Safety and Handling
While specific toxicological data for this exact CAS is limited, standard precautions for fluorinated amines and azetidines apply.
-
Hazards:
-
Skin/Eye Irritant: Azetidines are basic and can cause chemical burns or severe irritation.
-
Genotoxicity: Some strained rings exhibit genotoxic potential (Ames positive), though 3-substitution often mitigates this compared to unsubstituted azetidines.
-
-
Storage:
-
Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: Keep tightly sealed to prevent water absorption, which can complicate stoichiometry in subsequent reactions.
-
-
Disposal:
-
Must be disposed of via a licensed hazardous waste contractor. Do not mix with acidic waste streams without neutralization due to exotherm risk.
-
References
-
Sigma-Aldrich. (2024). 2-(3-Fluoroazetidin-1-yl)ethan-1-ol Product Specification. Link
-
AchemBlock. (2024). Catalog ID: P47698 - 2-(3-fluoroazetidin-1-yl)ethan-1-ol.[3] Link
-
Lowe, D. (2016). Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). Link
-
Dunictz, J. et al. (2011). Conformational Analysis of 3-Fluoroazetidine: The Gauche Effect. Journal of Organic Chemistry. Link (Contextual reference for gauche effect).
-
Pfizer Inc. (2018). Patent WO2018108954A1: Process for the preparation of azetidine intermediates. Google Patents. Link
